(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone
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Description
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors . These receptors play a crucial role in the nervous system, regulating mood, motivation, and reward.
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a range of biochemical pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been noted for their solubility , which can impact bioavailability.
Result of Action
The wide range of biological activities associated with similar compounds suggests that the compound could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it interacts with various receptor proteins, including serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve cognitive function and memory . Furthermore, it modulates the activity of serotonin and dopamine receptors, affecting mood and behavior. In other cell types, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, this compound interacts with serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels and enhancing cholinergic signaling . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interactions with various enzymes and receptors, leading to disruptions in normal cellular function.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-15-4-1-2-5-16(15)24-9-11-25(12-10-24)20(26)21(7-8-21)19-14-17(27-23-19)18-6-3-13-28-18/h1-6,13-14H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZGHKKUAXEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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